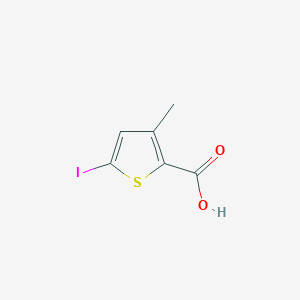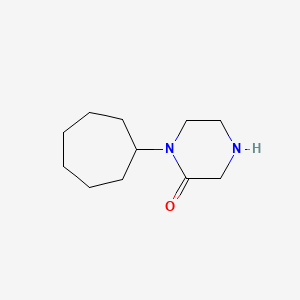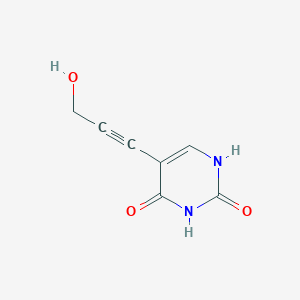
4-(Methyloxy)-2-(methylsulfonyl)-6-(4-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylsulfonyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.
Methoxylation: Introduction of the methoxy group is achieved through nucleophilic substitution reactions.
Methylsulfonylation: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Coupling Reactions: The pyridinyl group is introduced through coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the pyridinyl group.
2-Methylsulfonyl-4,6-dimethoxypyrimidine: Another related compound with different substitution patterns.
Uniqueness
4-Methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Propiedades
Fórmula molecular |
C11H11N3O3S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
4-methoxy-2-methylsulfonyl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-7-9(8-3-5-12-6-4-8)13-11(14-10)18(2,15)16/h3-7H,1-2H3 |
Clave InChI |
FOUSJGAJKYJKJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=C1)C2=CC=NC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



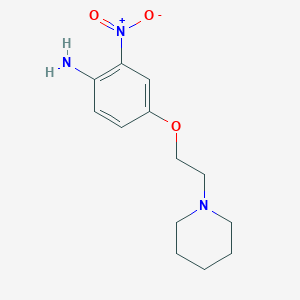

![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)

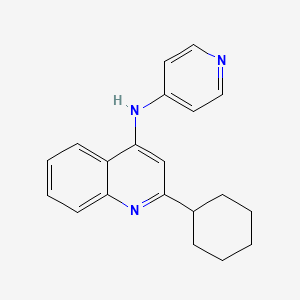
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)

